
2,3-Dinor thromboxane B2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dinor thromboxane B2 is a significant urinary metabolite of thromboxane B2, which is a compound released from aggregating platelets. It undergoes metabolic transformation during circulation into 11-dehydro thromboxane B2 and this compound. This compound serves as an indicator for in vivo thromboxane A2 synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinor thromboxane B2 typically involves the metabolic transformation of thromboxane B2. Thromboxane B2 is produced by the non-enzymatic hydration of thromboxane A2, which is released in substantial quantities from aggregating platelets . The transformation into this compound occurs during circulation.
Industrial Production Methods: The compound is often measured using competitive enzyme-linked immunosorbent assay (ELISA) kits .
Análisis De Reacciones Químicas
Key Reactions:
-
Hydrolysis of TXA2 :
TXA2H2OTXB2
TXA2, an unstable prostanoid, rapidly hydrolyzes non-enzymatically to TXB2 in aqueous environments . -
Beta-Oxidation of TXB2 :
TXB2β oxidation2,3 dinor TXB2+Acetyl CoA
This reaction involves acyl-CoA dehydrogenases and hydratases, removing two carbons from the carboxyl terminus . -
Alternative Pathway: 11-Dehydrogenation :
TXB211 hydroxythromboxane dehydrogenase11 dehydro TXB2
Competing with beta-oxidation, this pathway produces 11-dehydro-TXB2, another major urinary metabolite .
Table 1: Comparative Metabolic Pathways of TXB2
Analytical Methods for Reaction Studies
Quantifying 2,3-dinor-TXB2 requires advanced techniques due to its low physiological concentrations (pg/mL range) .
Key Methodologies:
-
Derivatization : Methoxime formation stabilizes the ketone group for GC-MS analysis .
-
Extraction : Phenylboronic acid columns selectively bind vicinal diols, enabling purification from urine .
-
Detection : Capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) achieves sensitivity in the low-picogram range .
Table 2: Analytical Parameters for 2,3-Dinor-TXB2
Parameter | Value/Detail | Source |
---|---|---|
Detection Limit | 0.1 pg/mL | |
Recovery Rate | 85-92% (post-extraction) | |
Column Used | Bonded-phase phenylboronic acid | |
Derivatization Reagent | Methoxyamine hydrochloride |
Chemical Stability and Reactivity
2,3-Dinor-TXB2 exhibits greater stability than TXB2 due to structural modifications:
-
Thermal Stability : Resists degradation at 37°C for 24 hours in urine .
-
pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4), necessitating neutral buffer storage .
-
Oxidative Resistance : Lacks the hemiacetal ring of TXB2, reducing susceptibility to auto-oxidation .
Figure 1: Structural Comparison
Feature | TXB2 | 2,3-Dinor-TXB2 |
---|---|---|
Molecular Formula | C20H34O6 | C18H30O6 |
Key Functional Groups | Hemiacetal ring, carboxyl group | Carboxyl group, shortened side chain |
Molecular Weight | 370.5 g/mol | 342.4 g/mol |
Biological Implications of Reactivity
The metabolic fate of 2,3-dinor-TXB2 reflects in vivo platelet activation :
-
Pharmacological Studies : Thromboxane synthase inhibitors (e.g., dazoxiben) reduce 2,3-dinor-TXB2 excretion by >90%, confirming its origin from platelet-derived TXA2 .
-
Disease Biomarker : Elevated urinary levels correlate with:
Table 3: Clinical Relevance in Pathological Conditions
Synthetic and Degradation Challenges
Aplicaciones Científicas De Investigación
Clinical Diagnostics
Urinary Biomarker for Thromboxane Activity:
2,3-Dinor thromboxane B2 serves as a urinary biomarker for assessing thromboxane A2 synthesis and activity in humans. Studies have demonstrated that urinary excretion levels of this compound can indicate increased thromboxane activity in various conditions such as myocardial infarction and pregnancy complications. For instance, a notable case showed elevated levels following the onset of myocardial infarction symptoms, suggesting its potential role in monitoring cardiovascular events .
Impact of Medications:
The measurement of this compound has been utilized to evaluate the effects of anti-inflammatory medications. In one study, the administration of aspirin and indomethacin significantly reduced urinary excretion levels of this metabolite, indicating their effectiveness in inhibiting thromboxane synthesis . This biomarker can thus assist in understanding the pharmacodynamics of drugs targeting platelet activation and inflammation.
Tobacco Harm Reduction Research
Biomarker in Tobacco Studies:
Recent research has identified this compound as a crucial biomarker in studies evaluating the harm reduction potential of tobacco products. In a study involving smokers who switched to noncombustible products or abstained from smoking, changes in urinary levels of this compound were monitored. The findings suggested that lower levels of this metabolite were associated with reduced harm from tobacco use . This positions this compound as a valuable tool for regulatory assessments in tobacco product switching studies.
Pathophysiological Insights
Role in Disease Mechanisms:
The elevation of this compound levels has been linked to various diseases such as diabetes mellitus and atherosclerosis. Increased urinary excretion was observed in patients with severe atherosclerosis, correlating with heightened platelet activation . Furthermore, conditions like chronic kidney disease have shown altered levels of this metabolite, indicating its potential role as a marker for renal function and vascular health .
Research Methodologies
Analytical Techniques:
Quantification of this compound is typically performed using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise measurement of urinary metabolites and help elucidate the biochemical pathways involved in thromboxane metabolism .
Summary Table: Applications and Findings
Application Area | Key Findings | Methodology Used |
---|---|---|
Clinical Diagnostics | Elevated levels correlate with myocardial infarction | Urinary excretion analysis |
Tobacco Harm Reduction | Lower levels indicate reduced harm from noncombustible products | Biomarker assessment in switching studies |
Pathophysiological Insights | Increased levels in diabetes and atherosclerosis | Comparative studies on patient cohorts |
Mecanismo De Acción
2,3-Dinor thromboxane B2 exerts its effects as a metabolite of thromboxane B2. Thromboxane B2 is a stable metabolic product of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. The measurement of this compound in biological samples provides insights into the activity of thromboxane A2 and its role in platelet activation and cardiovascular health .
Comparación Con Compuestos Similares
Thromboxane B2: The parent compound from which 2,3-dinor thromboxane B2 is derived. It is released from aggregating platelets and undergoes metabolic transformation.
11-Dehydro Thromboxane B2: Another urinary metabolite of thromboxane B2, formed during its metabolic transformation.
Uniqueness: this compound is unique in its role as a prevalent urinary metabolite of thromboxane B2, making it a valuable biomarker for in vivo thromboxane A2 synthesis and platelet activation. Its measurement provides a non-invasive method to assess platelet function and the effectiveness of antiplatelet therapies .
Propiedades
IUPAC Name |
5-[4,6-dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]pent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNVFKNIJQTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866994 |
Source
|
Record name | 4-(4-Carboxybut-2-en-1-yl)-2,4-dideoxy-5-(3-hydroxyoct-1-en-1-yl)pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.